molecular formula C14H10ClF2NO B4236811 2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide

2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide

Cat. No. B4236811
M. Wt: 281.68 g/mol
InChI Key: MCMXOUCMZUEIEA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide, also known as CDDO-DFPA, is a synthetic compound that belongs to the triterpenoid family. It is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes. CDDO-DFPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing inflammation. In inflammation, 2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to increase the expression of anti-inflammatory cytokines. In neurodegenerative disorders, 2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, and to improve cognitive function.

Mechanism of Action

2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide exerts its effects by activating the Nrf2 pathway, which regulates the expression of antioxidant and cytoprotective genes. Nrf2 is a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to their upregulation. 2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide activates Nrf2 by modifying the cysteine residues of Keap1, a cytoplasmic protein that binds to Nrf2 and targets it for degradation. This modification leads to the release of Nrf2, which translocates to the nucleus and activates the transcription of target genes.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide has been shown to have several biochemical and physiological effects, including the upregulation of antioxidant and cytoprotective genes, the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis, the inhibition of angiogenesis, and the protection of neurons from oxidative stress and inflammation. These effects are mediated by the activation of the Nrf2 pathway and the modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide has several advantages for lab experiments, including its high potency, specificity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various assays. However, 2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide also has some limitations, including its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, the identification of new target genes and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies. 2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide has the potential to become a promising therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO/c15-10-3-1-9(2-4-10)5-14(19)18-13-7-11(16)6-12(17)8-13/h1-4,6-8H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMXOUCMZUEIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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